molecular formula C18H20N4O3 B8284742 3-(5,6-Dimethoxy-3-pyridinyl)-6-(4-morpholinyl)imidazo[1,2-a]pyridine

3-(5,6-Dimethoxy-3-pyridinyl)-6-(4-morpholinyl)imidazo[1,2-a]pyridine

Cat. No. B8284742
M. Wt: 340.4 g/mol
InChI Key: RDVUKNKMBMJRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729074B2

Procedure details

To a 5 mL microwave tube was added 6-bromo-3-(5,6-dimethoxypyridin-3-yl)imidazo[1,2-a]pyridine (0.050 g, 0.15 mmol), morpholine (0.020 g, 0.22 mmol), 2-(diphenylphosphino)-1-(2-(diphenylphosphino)naphthalen-1-yl)naphthalene (0.0028 g, 0.0045 mmol), Tris(dibenzylideneacetone)dipalladium(0) (0.0014 g, 0.0015 mmol), sodium tert-butoxide (0.020 g, 0.21 mmol), and toluene (3 mL). The resulting reaction mixture was sealed and heated to 100° C. in closed system for 6 h. The reaction was cooled and the solvent was removed. The crude product was purified using SiO2 chromatography (Teledyne Isco RediSep®, 12 g SiO2, DCM:MeOH=96%:4%, Flow=30 mL/min). The product fractions were collected. The solvent was removed in vacuo to afford the desired product as white solid (10.0 mg). MS (ESI pos. ion) m/z: 341.0. Calcd exact mass for C18H20N4O3: 340.2. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.99-3.09 (m, 4H) 3.84-3.92 (m, 4H) 3.94 (s, 3H) 4.11 (s, 3H) 7.12 (d, J=9.79 Hz, 1H) 7.17 (s, 1H) 7.57-7.65 (m, 3H) 7.96 (s, 1H).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.0028 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.0014 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]3[CH:12]=[N:13][C:14]([O:19][CH3:20])=[C:15]([O:17][CH3:18])[CH:16]=3)=[CH:9][N:10]=2)[CH:7]=1.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[CH3:18][O:17][C:15]1[CH:16]=[C:11]([C:8]2[N:6]3[CH:7]=[C:2]([N:21]4[CH2:26][CH2:25][O:24][CH2:23][CH2:22]4)[CH:3]=[CH:4][C:5]3=[N:10][CH:9]=2)[CH:12]=[N:13][C:14]=1[O:19][CH3:20] |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C=2C=NC(=C(C2)OC)OC
Name
Quantity
0.02 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.0028 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.02 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.0014 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=NC1OC)C1=CN=C2N1C=C(C=C2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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